

A Technical Guide to the Preclinical Evaluation of PGAM1 Inhibitors in Oncology

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Compound of Interest				
Compound Name:	Pgam1-IN-2			
Cat. No.:	B3006776	Get Quote		

Disclaimer: No specific preclinical data for a compound designated "**Pgam1-IN-2**" is publicly available. This guide provides a comprehensive overview based on the preclinical evaluation of well-characterized phosphoglycerate mutase 1 (PGAM1) inhibitors, such as PGMI-004A and KH3, which serve as representative examples for researchers, scientists, and drug development professionals.

Introduction: PGAM1 as a Therapeutic Target in Oncology

Phosphoglycerate mutase 1 (PGAM1) is a pivotal glycolytic enzyme that catalyzes the reversible conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[1][2][3] Many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect," to support rapid proliferation and biosynthesis.[4] PGAM1 is frequently overexpressed in a wide range of human cancers, including pancreatic, lung, liver, and breast cancer, and its elevated expression often correlates with poor prognosis. [5][6] By controlling the levels of 3-PG and 2-PG, PGAM1 coordinates glycolysis with key biosynthetic pathways like the pentose phosphate pathway (PPP) and serine synthesis, which are crucial for producing nucleotides, lipids, and maintaining redox balance.[2][3][7][8] This central role in metabolic reprogramming makes PGAM1 an attractive therapeutic target for cancer treatment.[5][9]

Inhibiting PGAM1 disrupts the glycolytic flux, leading to an accumulation of 3-PG and a depletion of 2-PG.[2][3][7][8] This metabolic perturbation not only starves cancer cells of energy



and essential building blocks but can also induce other cellular stresses, such as ferroptosis, and modulate the tumor microenvironment, potentially enhancing anti-tumor immunity.[5]

Preclinical Data Presentation

The following tables summarize the quantitative data from preclinical studies of representative PGAM1 inhibitors.

Table 1: In Vitro Efficacy of Representative PGAM1 Inhibitors

Compound	Cancer Type	Cell Line(s)	Efficacy Metric	Value	Reference(s
КН3	Pancreatic Cancer	Primary Patient Cells	EC50	0.22 - 0.43 μΜ	[10]
KH3	Hepatocellula r Carcinoma (HCC)	Various Human HCC Lines	EC50	2.187 - 9.272 μΜ	[5]
КН3	Hepatocellula r Carcinoma (HCC)	Primary Patient HCC Cells	EC50	1.322 - 3.896 μΜ	[5]
PGMI-004A	Breast, Lung, Leukemia, Head & Neck	MDA-MB- 231, H1299, Molm14, 212LN	Anti- proliferative Effect	Significant	[1]
НКВ99	Non-Small- Cell Lung Cancer (NSCLC)	PC9, HCC827, H1975, A549	Potency vs. PGMI-004A	8- to 22-fold greater	[11]

Table 2: In Vivo Efficacy and Toxicology of Representative PGAM1 Inhibitors



Compound	Cancer Model	Administration Route & Dose	Key Findings	Reference(s)
PGMI-004A	H1299 Lung Cancer Xenograft (Nude Mice)	100 mg/kg/day, intraperitoneally	Well-tolerated; significantly decreased tumor growth and size.	[4]
КН3	Hepa1-6 HCC Subcutaneous Xenograft (C57BL/6 Mice)	75 mg/kg, intraperitoneally, every 3 days	Inhibited tumor growth; enhanced anti-PD-1 immunotherapy efficacy.	[5]
КН3	Pancreatic Cancer Patient- Derived Xenograft (PDX)	Not specified	Effective tumor repression, correlated with PGAM1 expression levels.	[10]
КНЗ	Hepatocellular Carcinoma (HCC)	Not specified	Good safety profile; no significant changes in ALT, AST, or creatinine levels.	[5]

Table 3: Biochemical and Pharmacokinetic Parameters of Representative PGAM1 Inhibitors



Compound	Parameter	Value	Method	Reference(s)
PGMI-004A	Ki (Inhibition Constant)	3.91 ± 2.50 μM	Dixon Plot Analysis	[4]
КН3	Kd (Binding Affinity)	890 nM	Isothermal Titration Calorimetry (ITC)	[12][13]
КН3	Inhibition Mechanism	Allosteric, Non- competitive	Lineweaver-Burk Plots, Co-crystal Structures	[12][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are generalized protocols for key experiments based on published studies of PGAM1 inhibitors.

3.1 In Vitro Cell Proliferation Assay

- Objective: To determine the effect of the PGAM1 inhibitor on the growth of cancer cell lines.
- Methodology:
 - Seed cancer cells (e.g., PANC-1, Hepa1-6) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
 - Treat the cells with a serial dilution of the PGAM1 inhibitor (e.g., KH3) or vehicle control (DMSO) for 72-96 hours.
 - Assess cell viability using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like CellTiter-Glo®.
 - Measure absorbance or luminescence using a plate reader.
 - Calculate the half-maximal effective concentration (EC50) by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).



3.2 PGAM1 Enzyme Activity Assay

- Objective: To measure the direct inhibitory effect of the compound on PGAM1 enzymatic activity.
- Methodology:
 - Purify recombinant human PGAM1 protein.
 - The assay measures the conversion of 3-PG to 2-PG, which is coupled to the conversion
 of 2-PG to phosphoenolpyruvate (PEP) by enolase, PEP to pyruvate by pyruvate kinase
 (PK), and finally pyruvate to lactate by lactate dehydrogenase (LDH).
 - The final step involves the oxidation of NADH to NAD+, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.
 - Set up reactions containing buffer, cofactors (e.g., MgCl2, ADP, NADH), coupling enzymes (enolase, PK, LDH), 3-PG substrate, and varying concentrations of the PGAM1 inhibitor.
 - Initiate the reaction by adding purified PGAM1.
 - Monitor the change in absorbance over time to determine the reaction rate.
 - Calculate inhibition constants (e.g., Ki) using methods like Dixon or Lineweaver-Burk plots.
 [12][13]

3.3 Western Blot Analysis

- Objective: To analyze the expression levels of PGAM1 and downstream signaling proteins affected by the inhibitor.
- Methodology:
 - Treat cancer cells with the PGAM1 inhibitor or vehicle for a specified time (e.g., 24-48 hours).
 - Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.



- Determine protein concentration using a BCA or Bradford assay.
- Separate equal amounts of protein (20-40 μg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
- Incubate the membrane with primary antibodies against target proteins (e.g., PGAM1, p-AKT, AKT, PD-L1, LCN2) overnight at 4°C.[5]
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

3.4 In Vivo Xenograft Tumor Model

- Objective: To evaluate the anti-tumor efficacy of the PGAM1 inhibitor in a living organism.
- Methodology:
 - Subcutaneously inject a suspension of cancer cells (e.g., 4x10^6 Hepa1-6 cells in PBS) into the flank of immunocompromised (e.g., nude) or immunocompetent (e.g., C57BL/6) mice.[5]
 - Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
 - Randomize mice into treatment and control groups (typically 5-6 mice per group).[5]
 - Administer the PGAM1 inhibitor (e.g., KH3 at 75 mg/kg) or vehicle control via a specified route (e.g., intraperitoneal injection) and schedule (e.g., every 3 days).[5]
 - Measure tumor volume with calipers every 2-3 days and monitor animal body weight as a measure of toxicity.

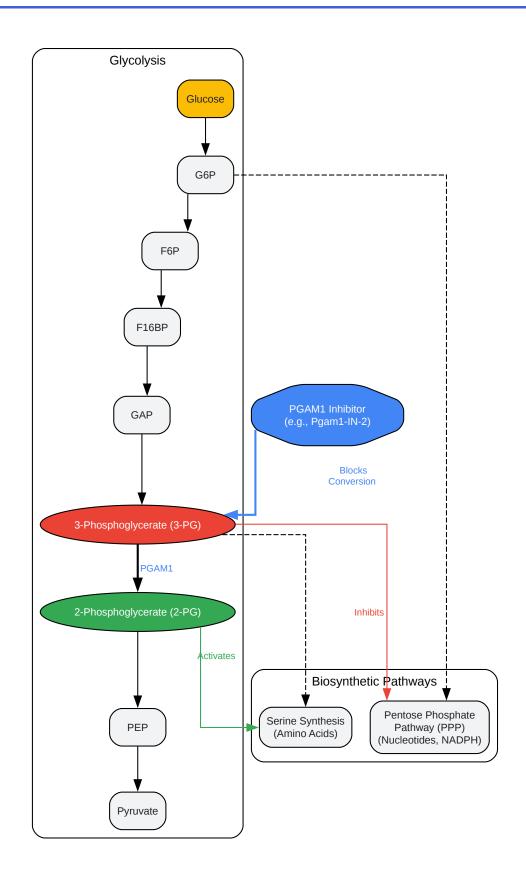


 At the end of the study, euthanize the mice and excise the tumors for weight measurement, histological analysis (IHC), and Western blotting.

Mandatory Visualizations

The following diagrams illustrate key concepts in the preclinical evaluation of PGAM1 inhibitors.

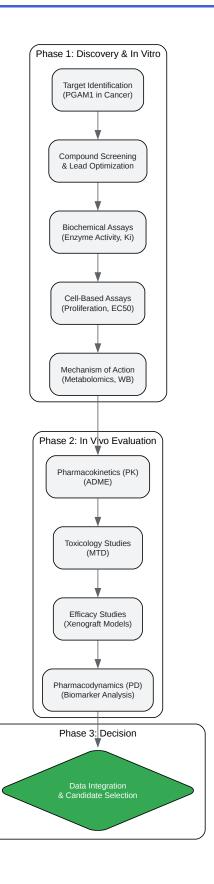




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Caption: PGAM1's central role in coordinating glycolysis with key biosynthetic pathways.

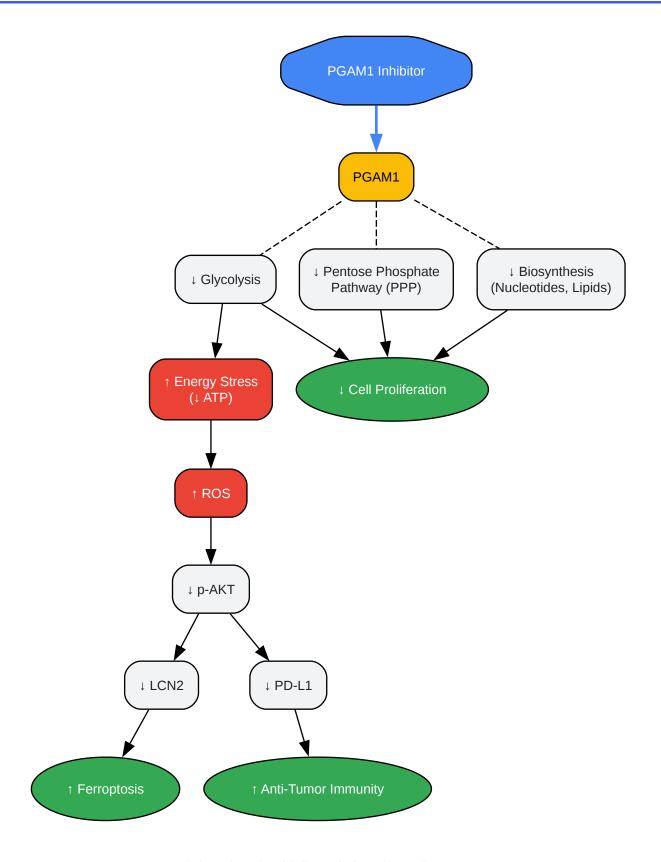




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Caption: Generalized workflow for the preclinical evaluation of a PGAM1 inhibitor.





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Caption: Downstream effects and mechanism of action of PGAM1 inhibitors in cancer cells.



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